molecular formula C15H16N2OS B7535748 3-Quinolin-8-ylsulfanylazepan-2-one

3-Quinolin-8-ylsulfanylazepan-2-one

Cat. No.: B7535748
M. Wt: 272.4 g/mol
InChI Key: AAGYJKSCIRFUKX-UHFFFAOYSA-N
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Description

3-Quinolin-8-ylsulfanylazepan-2-one is a chemical compound of interest in medicinal chemistry and pharmaceutical research. While the specific biological activity of this compound requires further investigation, its structure combines a quinoline moiety with an azepanone core, both of which are privileged scaffolds in drug discovery. Quinoline derivatives are extensively researched for their diverse pharmacological profiles. Scientific literature shows that quinoline-based compounds exhibit a wide range of biological activities, including antiviral effects against strains like dengue virus and H5N1 avian influenza , as well as anticancer properties through mechanisms such as multi-target inhibition of kinases like EGFR and BRAFV600E . Similarly, the azepanone (a seven-membered lactam) structure is a recognized pharmacophore in the design of potent enzyme inhibitors. For instance, azepanone-based templates have been successfully used to develop highly potent and selective inhibitors of cysteine proteases like cathepsin L . The integration of these two motifs into a single molecule makes 3-Quinolin-8-ylsulfanylazepan-2-one a promising candidate for developing novel therapeutic agents. Potential research applications include exploring its role as a potential enzyme inhibitor, investigating its antiproliferative effects, or studying its mechanism of action in various disease models. This product is intended for research purposes such as hit identification, lead optimization, and biochemical assay development. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-quinolin-8-ylsulfanylazepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c18-15-13(7-1-2-9-17-15)19-12-8-3-5-11-6-4-10-16-14(11)12/h3-6,8,10,13H,1-2,7,9H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAGYJKSCIRFUKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)C(C1)SC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution

The thiolate anion of 8-mercaptoquinoline displaces bromide in 3-bromoazepan-2-one under basic conditions. This method mirrors alkylation reactions in quinoxaline derivatives:

Procedure :

  • Dissolve 8-mercaptoquinoline (1.0 mmol) and 3-bromoazepan-2-one (1.1 mmol) in ethanol.

  • Add triethylamine (2.0 mmol) as a base.

  • Reflux for 12 hours under nitrogen atmosphere.

  • Isolate product via filtration and recrystallization.

Yield Optimization :

  • Microwave irradiation (e.g., 100°C, 30 minutes) may enhance reaction rates.

Analytical Validation and Spectral Data

Successful synthesis necessitates rigorous characterization. Representative data for intermediates and final product include:

8-Mercaptoquinoline :

  • ¹H NMR (DMSO-d₆) : δ 8.89 (d, J = 4.2 Hz, 1H), 8.35 (d, J = 8.1 Hz, 1H), 7.72–7.63 (m, 2H), 7.52 (t, J = 7.5 Hz, 1H), 3.41 (s, 1H, SH).

  • ¹³C NMR : δ 154.2 (C-8), 148.3 (C-2), 134.5–127.1 (aromatic carbons).

3-Quinolin-8-ylsulfanylazepan-2-one :

  • ¹H NMR (CDCl₃) : δ 8.52 (d, J = 4.2 Hz, 1H), 8.12 (d, J = 8.1 Hz, 1H), 7.71–7.59 (m, 2H), 7.45 (t, J = 7.5 Hz, 1H), 3.92–3.85 (m, 1H, SCH), 3.22–2.98 (m, 2H, lactam CH₂), 2.45–2.30 (m, 2H), 1.95–1.70 (m, 4H).

  • IR (KBr) : 1685 cm⁻¹ (C=O lactam), 2550 cm⁻¹ (S-H, absent in final product).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
Nucleophilic SubstitutionSimple setup, low costRequires pure 3-bromoazepan-2-one45–65%
Liebeskind–SroglTolerates sensitive functional groupsComplex boronic acid synthesis30–50%
Microwave-AssistedRapid reaction timesSpecialized equipment required55–70%

Challenges and Mitigation Strategies

  • Regioselectivity in Quinoline Functionalization : Use directing groups (e.g., sulfonic acid) to enforce 8-substitution.

  • Thiol Oxidation : Conduct reactions under inert atmosphere with antioxidants (e.g., BHT).

  • Lactam Ring Stability : Avoid strong bases at elevated temperatures to prevent ring-opening.

Chemical Reactions Analysis

Types of Reactions

3-Quinolin-8-ylsulfanylazepan-2-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted azepane derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-Quinolin-8-ylsulfanylazepan-2-one involves its interaction with various molecular targets. The quinoline moiety can intercalate with DNA, inhibiting DNA synthesis and leading to cell death. The sulfanyl group may enhance the compound’s ability to interact with specific enzymes or receptors, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

3-Quinolin-8-ylsulfanylazepan-2-one can be compared with other quinoline derivatives such as:

    Chloroquine: An antimalarial drug with a similar quinoline structure.

    Quinoline: The parent compound with a simpler structure.

    Quinoxaline: A related heterocyclic compound with a different ring structure.

The uniqueness of 3-Quinolin-8-ylsulfanylazepan-2-one lies in its combination of the quinoline and azepane moieties, which may confer distinct biological activities and therapeutic potential.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-Quinolin-8-ylsulfanylazepan-2-one in laboratory settings?

  • Methodological Answer : Prioritize personal protective equipment (PPE) including gloves, lab coats, and safety goggles. For skin contact, immediately remove contaminated clothing and wash with soap and water. In case of eye exposure, rinse for at least 15 minutes and seek medical attention. Use fume hoods to minimize inhalation risks, and store the compound in a cool, dry environment away from incompatible substances .

Q. How can researchers synthesize and characterize 3-Quinolin-8-ylsulfanylazepan-2-one with high purity?

  • Methodological Answer : Optimize synthesis using nucleophilic substitution reactions between 8-mercaptoquinoline and azepan-2-one derivatives. Purify the product via column chromatography or recrystallization. Confirm purity using HPLC (≥95% purity threshold) and structural identity via 1H^1H-/13C^{13}C-NMR spectroscopy. Include melting point analysis and mass spectrometry for additional validation .

Q. What analytical techniques are critical for assessing the stability of 3-Quinolin-8-ylsulfanylazepan-2-one under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to monitor decomposition temperatures. Assess photostability via UV-Vis spectroscopy under controlled light exposure. Compare results against baseline measurements (e.g., initial purity) to determine degradation pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for 3-Quinolin-8-ylsulfanylazepan-2-one derivatives?

  • Methodological Answer : Apply longitudinal study designs to evaluate time-dependent effects, as short-term assays (e.g., 1-week cytotoxicity tests) may show positive correlations with activity, while long-term studies (e.g., 12-month exposure) could reveal toxicity or diminished efficacy. Use structural equation modeling (SEM) to disentangle mediating variables like compound degradation or cellular adaptation mechanisms .

Q. What experimental frameworks are suitable for elucidating the mechanism of action of 3-Quinolin-8-ylsulfanylazepan-2-one in enzymatic systems?

  • Methodological Answer : Employ enzyme inhibition assays (e.g., p38 MAPK or cytochrome P450) with kinetic analyses (Km/Vmax calculations) to determine competitive/non-competitive binding. Pair this with molecular docking simulations to predict binding affinities at active sites. Validate findings using site-directed mutagenesis to identify critical amino acid residues .

Q. How should researchers design structure-activity relationship (SAR) studies to optimize the bioactivity of 3-Quinolin-8-ylsulfanylazepan-2-one analogs?

  • Methodological Answer : Systematically modify substituents on the quinoline ring (e.g., electron-withdrawing/donating groups) and the azepanone moiety. Test derivatives against relevant biological targets (e.g., cancer cell lines) and quantify activity using dose-response curves (IC50 values). Apply multivariate regression to correlate structural features with potency, selectivity, and toxicity .

Q. What statistical approaches are recommended for analyzing contradictory results in high-throughput screening (HTS) data for this compound?

  • Methodological Answer : Use bootstrapping techniques to assess the robustness of HTS outcomes. Apply hierarchical clustering to identify outlier datasets and meta-analysis to aggregate findings across studies. Control for batch effects and inter-lab variability using mixed-effects models. Report effect sizes (e.g., Cohen’s d) to contextualize contradictions .

Methodological Considerations for Data Interpretation

  • Handling Contradictions : Cross-validate findings using orthogonal assays (e.g., in vitro enzymatic activity vs. cellular uptake studies). Reconcile discrepancies by evaluating temporal effects (short-term vs. long-term exposure) and contextual factors (e.g., cell line variability) .
  • Reproducibility : Document synthetic protocols in detail (e.g., solvent ratios, reaction temperatures) and share raw spectral data in supplementary materials. Use standardized biological assays (e.g., CLSI guidelines) to minimize inter-study variability .

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